(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrFO2 |
|---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
(2S)-2-(bromomethyl)-5-fluoro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H8BrFO2/c10-4-6-5-12-9-7(11)2-1-3-8(9)13-6/h1-3,6H,4-5H2/t6-/m1/s1 |
InChI Key |
HUILKBVKTWNQNZ-ZCFIWIBFSA-N |
Isomeric SMILES |
C1[C@H](OC2=C(O1)C(=CC=C2)F)CBr |
Canonical SMILES |
C1C(OC2=C(O1)C(=CC=C2)F)CBr |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2,3-Dihydroxy-5-fluorobenzoic Acid
The foundational step involves constructing the dioxane ring. 2,3-Dihydroxy-5-fluorobenzoic acid serves as the starting material, reacting with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) to form 5-fluoro-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid . This reaction proceeds via nucleophilic substitution, where the phenolic oxygen atoms attack the dibromoethane, forming the six-membered dioxane ring.
Reaction Conditions
Reduction of Carboxylic Acid to Hydroxymethyl
The carboxylic acid at position 5 is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). This step generates 5-fluoro-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine , a critical intermediate for bromination.
Optimization Notes
-
Excess LiAlH₄ ensures complete reduction.
-
Quenching with aqueous NH₄Cl prevents over-reduction.
Introduction of the Bromomethyl Group
Bromination of Hydroxymethyl Intermediate
The hydroxymethyl group at position 2 is converted to bromomethyl using phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) in dichloromethane (DCM) or acetic acid. This SN₂ reaction proceeds efficiently under anhydrous conditions.
Representative Protocol
-
Dissolve 5-fluoro-2-(hydroxymethyl)-2,3-dihydrobenzo[b]dioxine in DCM.
-
Add PBr₃ dropwise at 0°C.
-
Warm to room temperature and stir for 4–6 hours.
-
Quench with ice water and extract with ethyl acetate.
-
Purify via silica gel chromatography.
Enantiomeric Resolution
Chiral Chromatography
Racemic 2-(bromomethyl)-5-fluoro-2,3-dihydrobenzo[b]dioxine is resolved using chiral stationary-phase HPLC (e.g., Chiralpak® AD-H column). The (S)-enantiomer is isolated based on differential retention times.
Conditions
-
Mobile Phase : Hexane/isopropanol (90:10).
-
Flow Rate : 1 mL/min.
-
Detection : UV at 254 nm.
Enzymatic Kinetic Resolution
Alternative methods employ lipases (e.g., Candida antarctica lipase B) to selectively acylate one enantiomer, facilitating separation.
Alternative Synthetic Routes
Direct Electrophilic Bromination
In some cases, bromine in acetic acid introduces bromine atoms to the dioxane ring. However, this method risks over-bromination and requires stringent temperature control (0–5°C).
Asymmetric Synthesis via Chiral Auxiliaries
Chiral catalysts (e.g., BINOL-derived phosphoric acids ) enable enantioselective formation of the hydroxymethyl intermediate, bypassing the need for resolution.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing etherification at alternate hydroxyl groups is mitigated by using bulky bases (e.g., DBU) or polar aprotic solvents .
Stereochemical Purity
-
Low-Temperature Bromination : Minimizes racemization during PBr₃ treatment.
-
Crystallization-Induced Dynamic Resolution : Enhances enantiomeric excess via selective crystallization.
Analytical Characterization
Critical data for validating the target compound include:
-
¹H NMR : δ 4.2–4.4 ppm (dioxane protons), δ 3.7–3.9 ppm (bromomethyl).
-
LC-MS : m/z = 289 [M+H]⁺.
-
Chiral HPLC : Retention time of 12.3 minutes for (S)-enantiomer.
Industrial-Scale Considerations
Chemical Reactions Analysis
Substitution Reactions
The bromomethyl group undergoes nucleophilic substitution (SN2) under mild conditions. Key reactions include:
Reagents and Conditions
| Nucleophile | Solvent | Base/Catalyst | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Amines (R-NH₂) | DMF/ACN | K₂CO₃ | 25–80°C | 45–72 | |
| Thiols (R-SH) | THF | DBU | 0°C–rt | 38–65 | |
| Alkoxides (RO⁻) | DCM | NaH | −10°C | 52–78 |
Example : Reaction with 5-chloro-2,4-dihydroxybenzaldehyde in acetonitrile/DMF (NaHCO₃, rt) produces substituted dioxane derivatives in 54% yield . Sodium cyanoborohydride-mediated reductive amination generates secondary amines (53–72% yields) .
Oxidation and Reduction Pathways
The dioxine ring and substituents display redox activity:
Oxidation
| Oxidizing Agent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ | Ketone derivative | H₂O/acetone, 0°C | 61 | |
| CrO₃ | Carboxylic acid | H₂SO₄, reflux | 48 |
Reduction
| Reducing Agent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₄ | Alcohol | MeOH, rt | 85 | |
| LiAlH₄ | Dehalogenated methyl derivative | Et₂O, reflux | 67 |
Cross-Coupling Reactions
The bromine atom facilitates metal-catalyzed couplings:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Ligand | Yield (%) | Source |
|---|---|---|---|---|
| 4-CF₃-phenylboronic | Pd(PPh₃)₄ | XPhos | 78 | |
| Thiophene-2-boronic | Pd(OAc)₂ | SPhos | 65 |
Buchwald-Hartwig Amination
| Amine | Catalyst System | Yield (%) | Source |
|---|---|---|---|
| Morpholine | Pd₂(dba)₃/Xantphos | 72 | |
| Piperazine | Pd(OAc)₂/BINAP | 68 |
Biological Activity Modulation
Derivatives exhibit structure-dependent interactions:
-
PD-1/PD-L1 inhibition : Dibromo analogs (IC₅₀ = 0.32–1.45 μM) show enhanced binding to immune checkpoint proteins .
-
Antibacterial activity : Fluorine-containing derivatives display MIC values of 2–8 μg/mL against Gram-positive pathogens .
Stability and Degradation
Critical degradation pathways under accelerated conditions:
| Stress Condition | Degradation Product | Half-Life (h) | Source |
|---|---|---|---|
| Acidic (pH 1.2) | Hydrolyzed dioxine | 4.2 | |
| Alkaline (pH 9) | Dehalogenated aromatic compound | 8.7 | |
| UV light | Radical bromination byproducts | 12.5 |
This compound’s versatility in nucleophilic substitutions, cross-couplings, and redox chemistry makes it valuable for synthesizing bioactive molecules. Strategic functionalization of the bromomethyl group and fluorine-substituted aromatic ring enables precise control over electronic and steric properties .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine may exhibit significant anticancer properties. The presence of halogen substituents like bromine and fluorine can enhance biological activity through various mechanisms, such as apoptosis induction in cancer cells.
Case Study: Anticancer Screening
A study investigated the cytotoxic effects of several derivatives related to this compound on different cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the micromolar range against glioblastoma cells, indicating promising anticancer potential .
Chemical Reactivity and Synthesis
This compound can participate in various chemical reactions due to its functional groups. These reactions can be leveraged for synthesizing more complex molecules with desired biological activities.
Reactivity Studies
The compound's reactivity has been explored through nucleophilic substitution reactions involving the bromomethyl group. This property allows for the modification of the compound to yield derivatives with enhanced or altered biological activities.
Biological Interactions
The unique structure of this compound may influence its interactions with biological targets. The fluorine atom can affect lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Interaction Studies
Studies have shown that the compound interacts with specific protein targets involved in cancer progression. Molecular docking simulations suggest that this compound binds effectively to these targets, potentially inhibiting their activity .
Mechanism of Action
The mechanism of action of (S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Key Properties and Handling
- Storage : Recommended at 2–8°C for short-term use, -80°C (≤6 months), or -20°C (≤1 month) .
- Solubility : Low solubility in aqueous solutions; heating to 37°C and sonication are advised to improve dissolution .
- Purity : >97.00%, verified by HPLC, LC-MS, and NMR .
- Safety : Classified under transport hazard class 9 (corrosive solid) for related dioxine derivatives, necessitating careful handling .
Comparison with Similar Compounds
The following table compares (S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine with structurally related compounds, highlighting differences in substituents, molecular properties, and reactivity:
Structural and Reactivity Insights
- Chirality: The target compound’s (S)-configuration distinguishes it from non-chiral analogs like 6-bromo-2,3-dihydrobenzo[b][1,4]dioxine, enabling enantioselective synthesis .
- Fluorine (F): Improves metabolic stability and bioavailability relative to non-fluorinated analogs .
- Ring System : The 1,4-dioxine ring in the target compound offers distinct electronic properties compared to 1,3-dioxane derivatives, influencing reactivity in ring-opening reactions .
Biological Activity
(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine is a synthetic organic compound notable for its unique structural features, which include a bromomethyl group and a fluorine atom attached to a benzo[b][1,4]dioxine core. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
The molecular formula of this compound is with a CAS number of 128577-47-9. Its predicted boiling point is approximately 286.3 °C, and it has a density of 1.575 g/cm³ .
Biological Activity Overview
The biological activities of this compound are primarily linked to its structural characteristics. The presence of the bromomethyl and fluorine groups may enhance its reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound can exhibit various mechanisms of action:
- Alkylation : The compound's potential for alkylation may allow it to interact with DNA or proteins, leading to cytotoxic effects.
- Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in cellular proliferation, such as thymidylate synthase .
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of halogenated compounds similar to this compound. For instance:
- Study on B16 Melanoma Cells : Alkylating analogs demonstrated modest cytotoxicity against B16 melanoma cells. The potency was found to be more dependent on the alkylating moiety than on the 5-substituent .
- L1210 Leukemia Cells : Various phosphoramidate analogs exhibited strong growth inhibitory activity against L1210 mouse leukemia cells with IC50 values in the nanomolar range. The inhibition was reversed by thymidine addition, indicating a mechanism involving intracellular conversion to active metabolites .
Interaction Studies
Interaction studies have shown that this compound may engage in significant interactions with biological macromolecules:
- Thymidylate Synthase Inhibition : Similar compounds have been shown to inhibit thymidylate synthase effectively, which is critical in DNA synthesis and repair .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Fluoro-2-bromoaniline | Fluorine and bromine on aniline | Antimicrobial properties |
| 2-Bromodibenzofuran | Bromine on dibenzofuran | Anticancer activity |
| 6-Fluorodibenzothiophene | Fluorine on dibenzothiophene | Potential neuroprotective effects |
| 3-Bromo-5-fluoropyridin | Bromine and fluorine on pyridine | Antiviral activity |
This table illustrates the diversity within the structural class of compounds related to this compound while highlighting its unique features that may confer distinct biological activities.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine, and how is enantiomeric purity ensured?
- Methodology :
- Step 1 : Start with fluorinated dihydrobenzo[d][1,4]dioxine derivatives (e.g., 6-substituted analogs) as precursors. Bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under radical or photolytic conditions .
- Step 2 : Introduce the bromomethyl group via alkylation or substitution. Chiral resolution using enantioselective catalysts (e.g., chiral oxazaborolidines) or chromatography (e.g., chiral HPLC with cellulose-based columns) ensures (S)-configuration purity .
- Key Validation : Monitor reaction progress via TLC and confirm enantiomeric excess (ee) using polarimetry or chiral GC/MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies the bromomethyl (-CH2Br) and fluoro substituents. Coupling constants (e.g., J~3–9 Hz for vicinal protons in the dioxane ring) confirm stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z ~261.0) and isotopic patterns (Br/Cl signatures) .
- X-ray Crystallography : Resolves absolute (S)-configuration and ring conformation (envelope vs. planar) .
Advanced Research Questions
Q. How can conformational analysis inform reactivity in nucleophilic substitution reactions?
- Methodology :
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and steric hindrance around the bromomethyl group. Compare with experimental kinetics (e.g., SN2 vs. SN1 mechanisms) .
- Experimental Validation : React with nucleophiles (e.g., NaN3, KCN) under varying conditions (polar aprotic solvents, elevated temperatures). Monitor byproduct formation (e.g., elimination products) via GC-MS to assess competing pathways .
Q. What strategies address contradictions in reported yields for derivatization reactions?
- Methodology :
- Systematic Screening : Test solvent polarity (DMF vs. THF), temperature (0°C vs. reflux), and catalysts (e.g., phase-transfer agents). For example, DMF may stabilize intermediates but increase side reactions .
- Impurity Analysis : Use LC-MS to identify trace impurities (e.g., dehalogenated byproducts) from incomplete bromination or racemization .
Q. How is this compound utilized in medicinal chemistry research?
- Methodology :
- Scaffold Functionalization : The bromomethyl group serves as a handle for coupling with pharmacophores (e.g., via Suzuki-Miyaura cross-coupling or nucleophilic displacement). For example, attach aryl boronic acids to generate benzodiazepine analogs .
- Biological Screening : Evaluate derivatives for GABA receptor binding (radioligand assays) or cytotoxicity (MTT assays) to identify lead compounds .
Safety and Handling
Q. What safety protocols are critical for handling and storing this compound?
- Methodology :
- Transport Classification : Classified under ADR/RID/IMDG Class 9 (Miscellaneous Dangerous Substances). Use corrosion-resistant packaging (e.g., amber glass with PTFE-lined caps) .
- Lab Handling : Work in a fume hood with nitrile gloves and eye protection. Store at 2–8°C under inert gas (Ar/N2) to prevent hydrolysis of the bromomethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
